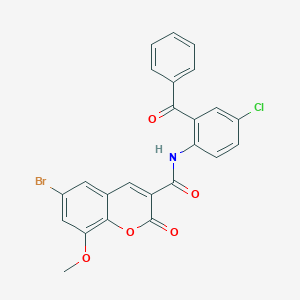![molecular formula C24H32N4O8S2 B288726 Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)
Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate, commonly known as E3330, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. E3330 belongs to the class of sulfonamide derivatives and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of E3330 involves the inhibition of the enzyme APE1, which is involved in DNA repair and redox regulation. By inhibiting APE1, E3330 disrupts the redox balance in cancer cells, leading to increased oxidative stress and ultimately cell death. In inflammatory diseases, E3330 inhibits the production of inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
E3330 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. In cancer cells, E3330 induces oxidative stress and DNA damage, leading to cell death. In inflammatory diseases, E3330 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In viral infections, E3330 inhibits viral replication by disrupting the redox balance and inhibiting viral RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
E3330 has several advantages for lab experiments, including its synthetic availability, high purity, and well-defined mechanism of action. However, E3330 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on E3330, including its potential use in combination with other chemotherapy drugs for cancer treatment, its use in the treatment of other inflammatory diseases, and its potential use in the development of new anti-viral drugs. Additionally, further research is needed to determine the optimal dosage and administration of E3330 for therapeutic applications.
Synthesemethoden
E3330 is synthesized through a multi-step process that involves the reaction of 1,5-dibromo-2-nitrobenzene with piperazine, followed by the reaction with sodium hydride and ethyl chloroformate. The resulting intermediate is then reacted with 4-(ethoxycarbonyl)-1-piperazine sulfonamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
E3330 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, E3330 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Inflammatory diseases, such as rheumatoid arthritis and colitis, have also been studied, and E3330 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, E3330 has been studied for its potential anti-viral properties, particularly against the hepatitis B and C viruses.
Eigenschaften
Produktname |
Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Molekularformel |
C24H32N4O8S2 |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
ethyl 4-[5-(4-ethoxycarbonylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N4O8S2/c1-3-35-23(29)25-11-15-27(16-12-25)37(31,32)21-9-5-8-20-19(21)7-6-10-22(20)38(33,34)28-17-13-26(14-18-28)24(30)36-4-2/h5-10H,3-4,11-18H2,1-2H3 |
InChI-Schlüssel |
AVIVSORJIMMIFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)




![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)